molecular formula C21H15Br2N5OS B12035804 N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 760196-81-4

N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12035804
CAS No.: 760196-81-4
M. Wt: 545.3 g/mol
InChI Key: WJIBBHIKKXDTCZ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of bromophenyl, pyridinyl, triazolyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the bromophenyl and pyridinyl groups. The final step involves the formation of the sulfanylacetamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl groups, potentially leading to dehalogenation.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology: In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Industry: In industrial applications, the compound could be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring and bromophenyl groups could play a crucial role in binding to the target, while the sulfanylacetamide linkage might influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness: The presence of bromine atoms in N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide distinguishes it from its chlorinated or fluorinated analogs. Bromine atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it unique in its class.

Properties

CAS No.

760196-81-4

Molecular Formula

C21H15Br2N5OS

Molecular Weight

545.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H15Br2N5OS/c22-15-7-9-16(10-8-15)28-20(14-4-3-11-24-12-14)26-27-21(28)30-13-19(29)25-18-6-2-1-5-17(18)23/h1-12H,13H2,(H,25,29)

InChI Key

WJIBBHIKKXDTCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)Br

Origin of Product

United States

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